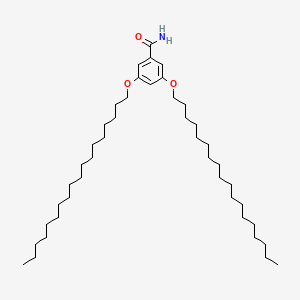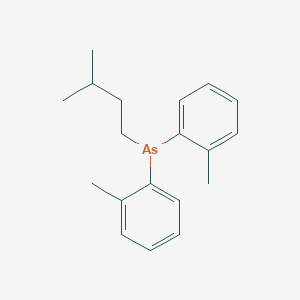![molecular formula C17H16N4O B14615903 N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea CAS No. 56914-17-1](/img/structure/B14615903.png)
N-(6-Aminonaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea is an organic compound that features both naphthalene and pyridine moieties. Compounds with such structures are often of interest in various fields of chemistry and biology due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea typically involves the reaction of 6-aminonaphthalene-2-carboxylic acid with pyridine-4-carboxaldehyde, followed by a urea formation step. The reaction conditions may include:
Solvents: Common solvents like ethanol or methanol.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the naphthalene or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinone derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a fluorescent probe due to the naphthalene moiety.
Medicine: Possible therapeutic applications if the compound exhibits biological activity.
Industry: Use in the synthesis of dyes, pigments, or other functional materials.
Wirkmechanismus
The mechanism of action for any biological activity would depend on the specific interactions of the compound with molecular targets. This could involve binding to proteins, DNA, or other biomolecules, leading to changes in biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-3-yl)methyl]urea: Similar structure but with a pyridine ring at a different position.
N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-2-yl)methyl]urea: Another positional isomer.
N-(6-Aminonaphthalen-2-yl)-N’-[(pyrimidin-4-yl)methyl]urea: Similar but with a pyrimidine ring.
Uniqueness
The uniqueness of N-(6-Aminonaphthalen-2-yl)-N’-[(pyridin-4-yl)methyl]urea lies in its specific arrangement of functional groups, which can influence its chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
56914-17-1 |
|---|---|
Molekularformel |
C17H16N4O |
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
1-(6-aminonaphthalen-2-yl)-3-(pyridin-4-ylmethyl)urea |
InChI |
InChI=1S/C17H16N4O/c18-15-3-1-14-10-16(4-2-13(14)9-15)21-17(22)20-11-12-5-7-19-8-6-12/h1-10H,11,18H2,(H2,20,21,22) |
InChI-Schlüssel |
JCLPWCQDMJEFSA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)NCC3=CC=NC=C3)C=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


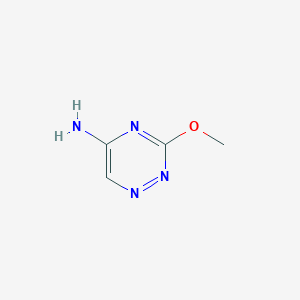
![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)

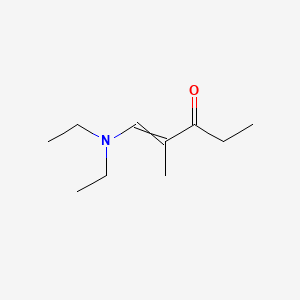
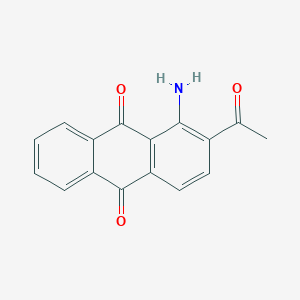
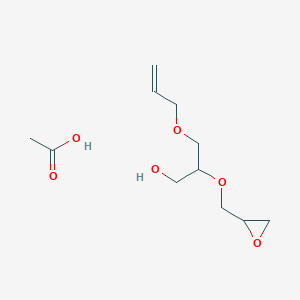
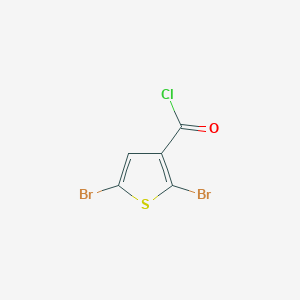
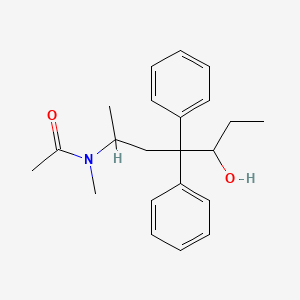
![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)
